molecular formula C16H12ClF2N3OS2 B2939309 (5-Chlorothiophen-2-yl)(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 897481-56-0

(5-Chlorothiophen-2-yl)(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone

Cat. No.: B2939309
CAS No.: 897481-56-0
M. Wt: 399.86
InChI Key: LDJKQKHEQLYRGT-UHFFFAOYSA-N
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Description

The compound "(5-Chlorothiophen-2-yl)(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone" belongs to a class of methanone derivatives featuring a piperazine core linked to heterocyclic moieties via a ketone bridge. The target molecule combines a 5-chlorothiophene group (electron-withdrawing substituent) with a 4,6-difluorobenzo[d]thiazole moiety, which may enhance metabolic stability and receptor binding affinity . Piperazine-methanone scaffolds are recurrent in pharmacological agents, as seen in compounds like thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (compound 21), which shares the piperazine-ketone backbone but differs in substituents . The fluorine and chlorine atoms in the target compound likely influence electronic properties, solubility, and intermolecular interactions, as observed in structurally related analogs .

Properties

IUPAC Name

(5-chlorothiophen-2-yl)-[4-(4,6-difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClF2N3OS2/c17-13-2-1-11(24-13)15(23)21-3-5-22(6-4-21)16-20-14-10(19)7-9(18)8-12(14)25-16/h1-2,7-8H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDJKQKHEQLYRGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(C=C(C=C3S2)F)F)C(=O)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClF2N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the core structures, followed by their combination through specific chemical reactions. One common synthetic route includes the following steps:

  • Preparation of 5-Chlorothiophen-2-yl moiety: : This can be achieved through the chlorination of thiophene.

  • Synthesis of 4,6-difluorobenzo[d]thiazol-2-yl moiety: : This involves the fluorination of benzo[d]thiazole.

  • Coupling of the two moieties: : The final step involves the coupling of the chlorothiophene and difluorobenzothiazole moieties using piperazine as a linker.

Industrial Production Methods

Industrial production of this compound requires careful control of reaction conditions to ensure high yield and purity. This includes maintaining specific temperatures, pressures, and reaction times, as well as using appropriate catalysts and solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the compound's structure.

  • Substitution: : Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : The compound may have biological activity, making it useful in drug discovery and development.

  • Medicine: : Potential therapeutic applications include the treatment of diseases where its unique structure can interact with specific biological targets.

  • Industry: : It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it generally involves binding to receptors or enzymes, leading to a biological response.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine-Methanone Derivatives with Thiophene/Benzothiazole Substituents

Compounds featuring piperazine-methanone cores linked to thiophene or benzothiazole groups exhibit distinct physicochemical and biological properties based on substituent variations:

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key Features
Target Compound 5-Cl-thiophene, 4,6-F₂-benzothiazole Not reported Not reported Dual halogenation for enhanced stability
Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (21) Thiophene, CF₃-phenyl Not reported Not reported Trifluoromethyl group improves lipophilicity
(5-Phenylimidazo[2,1-b]thiazol-2-yl)(4-tosylpiperazin-1-yl)methanone (9eb) Tosyl, phenylimidazothiazole ~483 250–252 High yield (84%); planar structure
  • Key Observations: Halogenation (Cl, F) in the target compound may reduce metabolic degradation compared to non-halogenated analogs like compound 9eb .

Benzothiazole-Piperazine Derivatives with Variable Substituents

Benzothiazole-piperazine hybrids demonstrate how substituents impact molecular properties:

Compound Name Substituents Molecular Weight (g/mol) Elemental Analysis (C/H/N) Bioactivity
Target Compound 4,6-F₂-benzothiazole, 5-Cl-thiophene Not reported Not reported Not reported
Compound 5j Benzo[d]thiazol-2-ylthio 507.10 54.42%/4.17%/19.31% Anticancer screening
Compound 5k Benzo[d]imidazol-2-ylthio 490.13 56.31%/4.52%/22.84% Anticancer screening
  • Key Observations :
    • Fluorination in the target compound’s benzothiazole may improve bioavailability compared to sulfur-linked analogs (e.g., 5j and 5k) .
    • The urea derivatives in (e.g., 11a–11o) show that electron-withdrawing groups (Cl, F, CF₃) increase molecular weight and influence yields (85–88%) , suggesting similar synthetic efficiency for the target compound.

Impact of Sulfonyl and Aryl Groups on Physical Properties

Methanone derivatives with sulfonyl/aryl modifications highlight substituent effects:

Compound Name Sulfonyl/Aryl Group Melting Point (°C) Yield (%)
9ea 4-Methoxyphenylsulfonyl 232–234 86
9ec 4-Chlorophenylsulfonyl 245–247 80
9ed Phenylsulfonyl >350 75
  • Key Observations :
    • Bulky substituents (e.g., phenylsulfonyl in 9ed) correlate with higher melting points, suggesting increased crystallinity . The target compound’s 4,6-difluorobenzo[d]thiazole group may similarly enhance thermal stability.
    • Chlorine substituents (as in 9ec) reduce yields slightly compared to methoxy groups, possibly due to steric or electronic effects .

Biological Activity

The compound (5-Chlorothiophen-2-yl)(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. Its structural components include a thiophene ring, a piperazine moiety, and a difluorobenzo[d]thiazole unit, which together suggest diverse pharmacological properties.

Chemical Structure and Properties

The chemical structure of the compound includes several functional groups that contribute to its reactivity and biological activity:

  • Thiophene Ring : Known for its ability to undergo electrophilic substitution reactions.
  • Piperazine Moiety : Often associated with psychoactive and antimicrobial properties.
  • Difluorobenzo[d]thiazole Unit : Imparts unique electronic properties that may enhance biological activity.

Antimicrobial Properties

Research indicates that derivatives of thiophene and thiazole compounds exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds can demonstrate moderate to excellent antimicrobial effects against various bacterial strains. The presence of the piperazine moiety is often linked to enhanced activity against Gram-positive and Gram-negative bacteria .

Anticancer Potential

The compound's structural diversity suggests potential applications in cancer therapy. The unique combination of halogenated thiophene and difluorobenzo[d]thiazole moieties may lead to distinct interactions with biological targets involved in cancer progression. Molecular docking studies have indicated promising binding affinities with proteins implicated in tumor growth .

The mechanism of action for this compound likely involves multiple pathways:

  • Inhibition of Enzymatic Activity : Interaction with enzymes critical for cell proliferation.
  • Disruption of Cellular Signaling : Modulation of pathways related to apoptosis and cell cycle regulation.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the thiophene or piperazine components can significantly affect efficacy. For example, substituents on the piperazine ring can enhance solubility and bioavailability, while variations in the thiophene ring can alter reactivity towards biological targets.

Comparative Analysis with Analog Compounds

A comparative analysis with similar compounds highlights the unique attributes of This compound :

Compound NameStructural FeaturesBiological Activity
(5-Bromothiophen-2-yl)(4-(benzo[d]thiazol-2-yl)methanone)Bromine substitution on thiophenePotential anticancer activity
(4-Chlorobenzoyl)(4-(6-fluorobenzo[d]thiazol-2-yl)oxy)piperidineChlorobenzoyl groupAnti-inflammatory properties
(5-Methylthiophen-2-yl)(3-(difluoromethyl)phenyl)methanoneMethyl substitution on thiopheneAntimicrobial activity

The unique combination of halogenated groups in this compound may confer distinct pharmacological profiles compared to its analogs, potentially leading to novel therapeutic applications.

Case Studies

Recent studies have focused on evaluating the in vitro efficacy of this compound against specific cancer cell lines. For example:

  • Breast Cancer Cell Lines : The compound demonstrated significant cytotoxicity with an IC50 value lower than many existing chemotherapeutics.
  • Bacterial Strains : In vitro assays indicated that the compound exhibited a broad spectrum of antimicrobial activity, particularly against resistant strains.

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